1,1-Dichloro-2-methylbutane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
57171-61-6 |
|---|---|
Molecular Formula |
C5H10Cl2 |
Molecular Weight |
141.04 g/mol |
IUPAC Name |
1,1-dichloro-2-methylbutane |
InChI |
InChI=1S/C5H10Cl2/c1-3-4(2)5(6)7/h4-5H,3H2,1-2H3 |
InChI Key |
QUZVKAQHTIEVRU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 1,1 Dichloro 2 Methylbutane
Direct Halogenation Approaches to 1,1-Dichloro-2-methylbutane Precursors
Direct halogenation offers a straightforward route to introduce chlorine atoms into a hydrocarbon framework. However, controlling the position of halogenation, known as regioselectivity, is a critical challenge.
Radical Chlorination Pathways and Regioselectivity Considerations for Alkane Derivatives
The free-radical chlorination of 2-methylbutane presents a potential, albeit complex, pathway to precursors of this compound. This type of reaction is typically initiated by heat or ultraviolet light, which causes the homolytic cleavage of chlorine molecules (Cl₂) into highly reactive chlorine radicals. pearson.com These radicals can then abstract hydrogen atoms from the alkane, leading to the formation of an alkyl radical and hydrogen chloride. libretexts.org The resulting alkyl radical then reacts with another chlorine molecule to form the chlorinated product and a new chlorine radical, propagating the chain reaction. libretexts.org
However, the chlorination of 2-methylbutane yields a mixture of monochlorinated products because hydrogen atoms on primary, secondary, and tertiary carbons can all be substituted. pearson.comechemi.com The stability of the resulting radical intermediate influences the reaction's regioselectivity; tertiary radicals are more stable than secondary, which are more stable than primary radicals. libretexts.org This suggests that chlorination would preferentially occur at the tertiary carbon (C2) of 2-methylbutane. libretexts.orglibretexts.org Despite this, the statistical probability of a chlorine radical colliding with one of the more numerous primary hydrogens can lead to a mixture of products. libretexts.org For instance, the chlorination of 2-methylbutane at 300°C results in four possible monosubstitution products. libretexts.org Further chlorination of these monochlorinated precursors would be necessary to obtain this compound, adding to the complexity of product separation and purification.
Table 1: Products of Monochlorination of 2-Methylbutane
| Product Name | Carbon Position of Chlorine |
| 1-Chloro-2-methylbutane | Primary |
| 2-Chloro-2-methylbutane | Tertiary |
| 2-Chloro-3-methylbutane | Secondary |
| 1-Chloro-3-methylbutane | Primary |
This table is generated based on the possible outcomes of the initial monochlorination step.
Electrophilic Halogenation Analogues from Unsaturated Precursors
Electrophilic addition of chlorine to unsaturated precursors, such as 2-methyl-1-butene (B49056) or 2-methyl-2-butene (B146552), provides another synthetic avenue. In these reactions, the double bond of the alkene acts as a nucleophile, attacking the electrophilic chlorine molecule.
For 2-methyl-2-butene, the addition of hydrogen chloride (HCl) proceeds via an electrophilic addition mechanism, where the more stable tertiary carbocation is formed as an intermediate, leading to the major product, 2-chloro-2-methylbutane. doubtnut.com The addition of Cl₂ to an alkene typically proceeds through a cyclic halonium ion intermediate, resulting in anti-addition of the two chlorine atoms to form a vicinal dihalide. For example, the reaction of 2-methyl-2-butene with Cl₂ would be expected to yield 2,3-dichloro-2-methylbutane. To synthesize the target geminal dichloride (two chlorine atoms on the same carbon), this vicinal dihalide would require further reaction steps.
Functional Group Transformations Leading to this compound
An alternative to direct halogenation of alkanes is the conversion of other functional groups into the desired geminal dichloride.
Derivatization from Butane (B89635) Derivatives
A key method for synthesizing geminal dichlorides is from carbonyl compounds. tandfonline.com Specifically, this compound could be synthesized from 2-methylbutanal. The conversion of aldehydes and ketones to geminal dichlorides is a significant transformation in organic synthesis. tandfonline.com Various reagents can achieve this, including phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂) in the presence of N,N-dimethylformamide (DMF), and triphenylphosphine (B44618) (PPh₃) with carbon tetrachloride (CCl₄). tandfonline.com For instance, the reaction of a non-enolizable aldehyde with thionyl chloride in the presence of N,N-dialkyl-substituted carboxamides can produce geminal dichlorides. google.com Another approach involves the use of boron trichloride (B1173362) (BCl₃) to convert aromatic aldehydes to their corresponding gem-dichlorides. researchgate.net The reduction of 2-methylbutanal would yield 2-methylbutan-1-ol, which is another potential starting material. doubtnut.comquora.com
Conversion of Alternative Organic Substrates
The synthesis of 1,1-dichloroalkanes can also be achieved from various other organic substrates. For example, the reaction of aldehydes with triphenylphosphine and 1,2-dihaloethanes can lead to deoxygenative halogenation. organic-chemistry.org Additionally, a novel method reports the conversion of 1,1,1-trifluoroalkanones into 1,1-dichloro-1-alkenones using aluminum trichloride (AlCl₃), which could potentially be adapted. nih.gov
Green Chemistry Principles in the Synthesis of Halogenated Alkanes
The synthesis of halogenated alkanes is increasingly being viewed through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. openstax.orgpressbooks.pub Key principles of green chemistry include waste prevention, maximizing atom economy, and using less hazardous chemical syntheses. openstax.org
In the context of synthesizing compounds like this compound, this translates to several considerations:
Atom Economy : This principle, developed by Barry Trost, assesses the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. acs.org Reactions with high atom economy generate less waste. acs.org
Safer Solvents and Reagents : Traditional methods for chlorination often use toxic reagents and solvents. rjpn.org Green chemistry encourages the use of safer alternatives, such as water or other environmentally benign solvents, and the development of catalytic processes that avoid stoichiometric reagents. rjpn.orgsciencedaily.com Recent research has focused on developing photocatalytic processes using iron and sulfur catalysts activated by blue light, which avoids the need for harsh chemicals and high temperatures. sciencedaily.comtechnologynetworks.com
Energy Efficiency : Synthetic methods should be designed to minimize energy requirements, with reactions ideally conducted at ambient temperature and pressure. acs.orgrjpn.org
Renewable Feedstocks : Whenever feasible, raw materials should be derived from renewable sources. openstax.org Research into bio-based starting materials for chemical synthesis is an active area of green chemistry. ijrpr.com
Catalysis : The use of catalytic reagents is superior to stoichiometric reagents as catalysts can be used in small amounts and can be recycled. acs.org
The development of sustainable methods for producing chlorinated hydrocarbons is an ongoing effort, with a focus on reducing the environmental impact of these important industrial chemicals. ijrpr.comacs.org
Development of Sustainable Chlorination Reagents and Processes
The conventional method for chlorinating alkanes such as 2-methylbutane involves free-radical halogenation using elemental chlorine (Cl₂), typically initiated by UV light or heat. msu.eduaakash.ac.inchemicalbook.com This approach, while straightforward, is notoriously unselective. aakash.ac.innih.gov The reaction with 2-methylbutane can produce a mixture of four different monochlorinated isomers (1-chloro-2-methylbutane, 2-chloro-2-methylbutane, 2-chloro-3-methylbutane, and 1-chloro-3-methylbutane), and further reaction leads to a complex mixture of dichlorinated and polychlorinated products. msu.edulibretexts.org This lack of selectivity results in low yields of any single desired product, such as this compound, and creates a significant challenge in separating the complex product mixture, generating substantial chemical waste. libretexts.orgsavemyexams.com
In response to the environmental and efficiency drawbacks of traditional methods, research has focused on developing more sustainable chlorination reagents and processes. These modern approaches aim to improve selectivity, reduce hazardous by-products, and operate under milder conditions.
Key developments in this area include the use of N-halo compounds, such as N-chlorosuccinimide (NCS) and trichloroisocyanuric acid (TCCA) , as alternative chlorine sources. wikipedia.orgenamine.net These reagents are solids, making them safer and easier to handle than gaseous chlorine. enamine.netresearchgate.net
Trichloroisocyanuric acid (TCCA) has emerged as a particularly promising reagent. It is inexpensive, stable, and considered a green oxidant due to its high atom economy in transferring chlorine atoms. researchgate.netrsc.org TCCA can be used for the chlorination of various organic compounds, and its reactions can be catalyzed by transition metal salts. acs.org For instance, studies on the chlorination of saturated hydrocarbons like cyclohexane (B81311) and n-hexane have demonstrated the effectiveness of TCCA in conjunction with a copper(II) perchlorate (B79767) catalyst, achieving significant yields under relatively mild conditions. acs.org While higher temperatures can increase product yields, they may also decrease selectivity by promoting the formation of dichlorinated products. acs.org The by-product of TCCA reactions, cyanuric acid, is non-toxic and can potentially be recycled back into TCCA, further enhancing the sustainability of the process. researchgate.netrsc.org
N-chlorosuccinimide (NCS) is another widely used reagent for chlorination. wikipedia.org While sometimes less reactive than TCCA, it can be activated for the chlorination of even deactivated aromatic compounds. nih.gov In the context of alkanes, NCS has been used in various systems, sometimes in combination with photoredox catalysts, to achieve more controlled chlorinations. nih.govnih.govbenthamscience.com However, classical methods using NCS for alkane chlorination can still suffer from low reactivity or selectivity, sometimes requiring the substrate to be used in large excess. nih.gov
The table below summarizes findings from research on the catalytic chlorination of representative alkanes using sustainable reagents, which could be conceptually applied to the synthesis of this compound.
| Alkane Substrate | Chlorinating Agent | Catalyst/Initiator | Conditions | Key Findings | Reference |
|---|---|---|---|---|---|
| Cyclohexane | TCCA | Cu(ClO4)2·6H2O | 75 °C, 24 h | Yield of 42.1% for chlorocyclohexane. Higher temps increase yield but also dichlorinated products. | acs.org |
| n-Hexane | TCCA | Cu(ClO4)2·6H2O | 75 °C, 24 h | Yield of 22.7% for 2-chlorohexane. | acs.org |
| Cyclohexane | N-Chloroamide | Visible Light (23W bulb) | Room Temp | Demonstrated site-selective chlorination, though with moderate conversion. | nih.gov |
| Toluene (Benzylic C-H) | TCCA | N-hydroxyphthalimide (NHPI) | 25-30 °C | Controlled monochlorination with yields up to 85%. | molbase.comvaia.com |
| Alkenes | TCCA / TBACl | Metal-free | Mild Conditions | High atom economy method for dichlorination of olefins. By-product is non-toxic cyanuric acid. | rsc.orgrsc.org |
Atom Economy and Waste Minimization in Dihalide Synthesis
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. savemyexams.com The formula is:
% Atom Economy = (Molecular mass of desired product / Sum of molecular masses of all reactants) x 100 savemyexams.com
Reactions with high atom economy are inherently more sustainable as they generate less waste. wiley.com Addition reactions, where all reactant atoms are incorporated into a single product, have a theoretical atom economy of 100%. savemyexams.comwiley.com In contrast, substitution and elimination reactions generate by-products and thus have lower atom economies. savemyexams.com
The synthesis of this compound via traditional free-radical chlorination of 2-methylbutane is a substitution reaction with inherently poor atom economy. msu.edu For every mole of 2-methylbutane that is dichlorinated, two moles of hydrogen chloride (HCl) are produced as a by-product.
C₅H₁₂ + 2Cl₂ → C₅H₁₀Cl₂ + 2HCl
The theoretical atom economy for this reaction is:
Molecular Mass of C₅H₁₀Cl₂ = 141.04 g/mol
Molecular Mass of C₅H₁₂ = 72.15 g/mol
Molecular Mass of Cl₂ = 70.90 g/mol
% Atom Economy = [141.04 / (72.15 + 2 * 70.90)] x 100 = 66.0%
This calculation only considers the desired product. In reality, the formation of multiple isomers and polychlorinated species means the practical atom economy for producing only this compound is far lower. libretexts.org The mixture of undesired chlorinated alkanes and HCl constitutes significant chemical waste, which requires costly and energy-intensive separation and disposal procedures. savemyexams.com
Minimizing waste in dihalide synthesis is therefore intrinsically linked to improving reaction selectivity and reagent choice. The development of catalytic systems that can direct chlorination to a specific carbon atom is a primary goal. While highly selective C-H chlorination of complex alkanes remains a significant challenge, alternative strategies for creating geminal dichlorides focus on different starting materials, such as aldehydes or ketones. organic-chemistry.orgorganic-chemistry.orgpeterhuylab.de For example, aldehydes can be converted to geminal dichlorides using reagents like phthaloyl chloride, a process that avoids the issue of multiple isomers inherent to alkane halogenation. organic-chemistry.orgpeterhuylab.de
The use of reagents like TCCA also contributes to waste minimization. The solid, non-toxic by-product, cyanuric acid, is easier to handle and separate than gaseous HCl and can be recycled. researchgate.netrsc.org This aligns with the principles of a circular economy, where waste from one process becomes a feedstock for another.
The table below contrasts the theoretical atom economy of different reaction types relevant to chloro-compound synthesis.
| Reaction Type | Generic Equation | By-products | Theoretical Atom Economy | Relevance |
|---|---|---|---|---|
| Addition | A + B → C | None | 100% | Ideal for sustainability; seen in dichlorination of alkenes. wiley.com |
| Substitution (Alkane Dichlorination) | R-H + 2X₂ → R-X₂ + 2HX | HX (e.g., HCl) | <100% (e.g., 66.0% for dichlorination of 2-methylbutane) | Traditional method for halogenating alkanes, generates acidic waste. savemyexams.com |
| Substitution (from Aldehyde) | R-CHO + Reagent → R-CHCl₂ + By-product | Varies (e.g., Phthalic acid) | <100% | Alternative route to geminal dichlorides, avoids isomeric mixtures from alkanes. organic-chemistry.orgpeterhuylab.de |
Reaction Mechanisms and Reactivity of 1,1 Dichloro 2 Methylbutane
Nucleophilic Substitution Reactions of Geminal Dihalides
The reactivity of the carbon atom bearing the two chlorine atoms is central to the nucleophilic substitution reactions of 1,1-dichloro-2-methylbutane. The two electronegative chlorine atoms create a significant partial positive charge on this carbon, making it an electrophilic center susceptible to attack by nucleophiles.
Mechanistic Pathways of Substitution at Geminal Dihalide Centers
A typical reaction involves the hydrolysis of a geminal dihalide to a ketone or an aldehyde. wikipedia.org In the case of this compound, which is a primary dihalide, the expected product of complete hydrolysis would be 2-methylbutanal. The mechanism would likely involve a two-step substitution process.
Some research has also pointed towards single electron transfer (SET) mechanisms in the reactions of geminal dihalides with certain nucleophiles, which can lead to the formation of radical and carbene intermediates. acs.org
Kinetic and Stereochemical Aspects of Nucleophilic Displacements
The kinetics of nucleophilic substitution at a geminal dihalide center depend on the operative mechanism.
SN2 reactions exhibit second-order kinetics, where the rate is dependent on the concentrations of both the substrate (this compound) and the nucleophile. chemicalnote.comlibretexts.org
SN1 reactions , on the other hand, follow first-order kinetics, with the rate being dependent only on the concentration of the substrate, as the formation of a carbocation intermediate is the slow, rate-determining step. oraclecloud.comchemicalnote.com
For this compound, the chiral center at the second carbon atom introduces stereochemical considerations. If the reaction proceeds via an SN2 mechanism, an inversion of configuration at the reaction center is expected for each substitution step. chemicalnote.com However, since the reaction occurs at the achiral C1 position, the stereochemistry at C2 remains unaffected during a direct substitution. If a carbocation were to form at C1 (SN1 pathway), it would be planar, and subsequent nucleophilic attack could occur from either face, but this is less likely for a primary halide.
It is important to note that reactions involving radical intermediates can lead to a loss of stereochemical information. scribd.com
Elimination Reactions Forming Unsaturated Products
In addition to substitution, this compound can undergo elimination reactions, particularly in the presence of a strong base. libretexts.org These reactions, known as dehydrohalogenation, result in the formation of unsaturated compounds like alkenes and alkynes. libretexts.orgmasterorganicchemistry.com
Formation of Alkenes from Dichloroalkanes
The treatment of a geminal dihalide with a strong base can lead to a double elimination reaction to form an alkyne. libretexts.org For this compound, this would involve the removal of both chlorine atoms and two hydrogen atoms from the adjacent carbon, potentially leading to the formation of 3-methyl-1-butyne.
Alternatively, a single elimination of one molecule of hydrogen chloride (HCl) can occur to form a chloroalkene. The specific product formed depends on which hydrogen atom is removed.
The mechanism for these eliminations is typically E2 (bimolecular elimination), which is a concerted, one-step process. libretexts.org The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base. libretexts.org
Regiochemical and Stereochemical Outcomes of Elimination Pathways
The regiochemistry of elimination reactions is often governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. libretexts.orglibretexts.org However, the use of a sterically hindered base can favor the formation of the less substituted alkene (Hofmann product). youtube.com
In the case of this compound, elimination of HCl could result in two possible chloroalkene isomers: 1-chloro-2-methyl-1-butene and 1-chloro-2-methyl-2-butene. The stereochemistry of the resulting alkene in an E2 reaction is dependent on the anti-periplanar arrangement of the departing hydrogen and leaving group. youtube.comiitk.ac.in This can lead to the preferential formation of either the (E) or (Z) isomer depending on the conformation of the starting material.
Further elimination from the chloroalkene intermediate would lead to the formation of an alkyne. libretexts.org
Rearrangement Reactions Involving Dihaloalkane Intermediates
Under certain reaction conditions, particularly those that favor the formation of carbocation intermediates, rearrangement reactions can occur. mvpsvktcollege.ac.inmasterorganicchemistry.com While primary carbocations are generally unstable, their transient formation can be followed by a rapid 1,2-hydride or 1,2-alkyl shift to form a more stable secondary or tertiary carbocation. masterorganicchemistry.com
In the context of this compound, if a carbocation were to form at the C1 position after the departure of a chloride ion, a 1,2-hydride shift from the adjacent C2 position could occur. This would lead to a more stable tertiary carbocation at C2. Subsequent reaction with a nucleophile at this new carbocation center would result in a rearranged product.
Carbocationic Pathways and Skeletal Rearrangements
The generation of carbocations from chloroalkanes is a key step in many reactions. For this compound, the loss of a chloride ion can lead to the formation of a secondary carbocation. These intermediates are highly reactive and can undergo rearrangements to form more stable structures. Skeletal rearrangements involve the reorganization of the carbon framework of a molecule, typically to generate a more stable carbocation intermediate fiveable.mecambridgescholars.com. This process is driven by the migration of a substituent, such as a hydride or an alkyl group, from an adjacent carbon atom to the electron-deficient carbon center cambridgescholars.com.
In the case of a carbocation formed from this compound at the C1 position, a 1,2-hydride shift from the C2 position would result in the formation of a more stable tertiary carbocation at C2. This rearrangement is thermodynamically favorable because tertiary carbocations are stabilized by hyperconjugation and the inductive effects of the three alkyl groups attached to the positive carbon.
However, it is noteworthy that under specific conditions, such as those for vapor-phase free-radical chlorination where temperature is controlled to prevent pyrolysis, skeletal rearrangements may not occur, and every possible monochloride can be formed masterorganicchemistry.com. The propensity for rearrangement depends on factors like the reaction conditions, the structure of the alkane, and the stability of the intermediate radicals or carbocations fiveable.me.
Photochemical Transformations of this compound and Analogues
Light-Induced Carbon-Chlorine Bond Cleavage Mechanisms
The photochemical transformation of chlorinated alkanes is initiated by the absorption of energy, typically from ultraviolet (UV) light. chemtube3d.com The energy of a photon can induce the homolytic cleavage of the carbon-chlorine (C-Cl) bond, which is often the weakest covalent bond in the molecule. libretexts.orgmsu.edu This process, known as photolysis, involves promoting an electron from a bonding orbital to an antibonding orbital, which effectively reduces the bond order to zero and causes the bond to break. sciencemadness.org
For a molecule like this compound, the absorption of a UV photon of the correct wavelength provides the necessary energy (200-400 kJ mol⁻¹) to break one of the C-Cl bonds. This initiation step generates a pair of highly reactive free radicals: an alkyl radical and a chlorine radical. chemtube3d.com The efficiency of this cleavage is dependent on the wavelength of the light; if the wavelength is too long (i.e., the energy is too low), no reaction will occur. sciencemadness.org This light-induced bond cleavage is the foundational step for free-radical substitution reactions in alkanes. chemtube3d.comsavemyexams.com
Formation and Reactivity of Radical Intermediates
Following the initial light-induced C-Cl bond cleavage, a 1,1-dichloro-2-methylbutyl radical and a chlorine radical are formed. These free radicals are highly reactive species due to their unpaired electrons. chemtube3d.com They can initiate a chain reaction by reacting with stable molecules to generate new radicals. lumenlearning.com
A common propagation step involves the abstraction of a hydrogen atom from another alkane molecule by the chlorine radical, forming hydrogen chloride (HCl) and a new alkyl radical. savemyexams.comlumenlearning.com The newly formed alkyl radical can then react with a chlorine molecule (Cl₂) to yield a chloroalkane product and another chlorine radical, which continues the chain. lumenlearning.com
The stability of the radical intermediates plays a crucial role in determining the reaction's outcome. The order of stability for alkyl radicals is tertiary > secondary > primary, which is the same trend observed for carbocations. libretexts.org This stability is attributed to hyperconjugation, where electron density from adjacent C-H or C-C sigma bonds helps to stabilize the electron-deficient radical center. libretexts.org Consequently, hydrogen abstraction is most likely to occur at a position that forms the most stable radical. libretexts.orgmsu.edulibretexts.org
The radical chain reaction is eventually terminated when two radical intermediates combine. savemyexams.comlumenlearning.com Possible termination steps include the combination of two alkyl radicals, two chlorine radicals, or an alkyl radical with a chlorine radical. lumenlearning.com
Table 1: Relative Stability of Alkyl Radicals
| Radical Type | Structure Example | Relative Stability | Reasoning |
| Tertiary (3°) | (CH₃)₃C• | Most Stable | Stabilized by nine C-H bonds via hyperconjugation. libretexts.org |
| Secondary (2°) | (CH₃)₂CH• | Intermediate | Stabilized by six C-H bonds via hyperconjugation. libretexts.org |
| Primary (1°) | CH₃CH₂• | Less Stable | Stabilized by three C-H bonds via hyperconjugation. libretexts.org |
| Methyl | •CH₃ | Least Stable | No hyperconjugation stabilization from alkyl groups. libretexts.org |
Reductive Dehalogenation Pathways of Chlorinated Alkanes
Chemical Reduction Methods and Catalytic Systems for Dechlorination
Reductive dehalogenation is a significant pathway for the degradation of chlorinated alkanes, involving the replacement of a halogen atom with a hydrogen atom. epa.gov This process can be achieved through various chemical and catalytic methods and is a key reaction in environmental remediation. dss.go.th
One widely studied method involves the use of zero-valent metals, particularly zero-valent iron (Fe⁰). acs.org In this system, the oxidation of Fe⁰ to Fe(II) drives the reduction of the halogenated hydrocarbon. acs.org Another important approach utilizes biomimetic systems, such as vitamin B12 (a cobalamin), in the presence of a reducing agent like titanium citrate. dss.go.thresearchgate.net In these systems, the cobalt center in vitamin B12 is reduced to its active Co(I) state, which then acts as a supernucleophile to attack the chlorinated alkane. researchgate.net
Heterogeneous catalytic systems have also proven effective. Iron-based catalysts, such as simple iron oxides, can achieve selective vapor-phase dehydrochlorination of chloroalkanes to their corresponding alkenes. oup.comresearchmap.jpresearchgate.net More complex organometallic catalysts, including rhodium(I) complexes with specific pincer ligands, have been studied for their ability to activate and dechlorinate C(sp³)–Cl bonds, often with the aid of a hydrogen source like sodium formate (B1220265) or sodium hydride. rsc.org
Table 2: Selected Systems for Reductive Dechlorination of Chloroalkanes
| System/Catalyst | Description | Key Mechanistic Feature | Reference(s) |
| Zero-Valent Iron (Fe⁰) | Use of elemental iron as a reductant in aqueous solutions. | Oxidation of Fe⁰ to Fe(II) drives the reduction of the chloroalkane. | acs.org |
| Vitamin B₁₂ / Ti(III) citrate | A biomimetic system mimicking anaerobic bacterial degradation. | The Co(I) form of vitamin B₁₂ acts as a catalyst for electron transfer. | dss.go.th, researchgate.net |
| Iron Oxide (Fe₂O₃) | A simple, solid-phase catalyst for vapor-phase reactions. | Promotes selective dehydrochlorination to form alkenes. | oup.com, researchmap.jp |
| Rh(I) POP-Pincer Complexes | Homogeneous organometallic catalysts. | Metal insertion into the C-Cl bond followed by hydrogenation. | rsc.org |
| Photocatalysis (e.g., with SiO₂) | Light-induced degradation using semiconductor materials. | Generation of reactive radical species on the catalyst surface. | acs.org |
Mechanistic Studies of Reductive Elimination Processes
The mechanisms of reductive dehalogenation are diverse and depend on the specific chemical system. For reductions mediated by agents like zero-valent iron or computational models of aqueous solutions, the process is predicted to occur via two successive single-electron transfers. acs.orgnih.gov After each electron transfer, a chloride ion is eliminated without an energy barrier, with the second elimination being more exergonic. acs.org
In the context of organometallic chemistry, reductive elimination is a fundamental step where a metal center's oxidation state decreases as a new bond forms between two of its ligands. wikipedia.org This is the microscopic reverse of oxidative addition. wikipedia.orglibretexts.org For reductive elimination to occur from an octahedral or square planar complex, the two groups being eliminated (e.g., an alkyl group and a hydride) must typically be situated cis (adjacent) to one another on the metal center. wikipedia.orglibretexts.org
The process can be concerted, involving a three-centered transition state, which proceeds with retention of stereochemistry at the carbon atom. wikipedia.org However, other pathways, such as Sₙ2 or radical mechanisms, are also possible. wikipedia.org Studies on platinum and palladium complexes have shown that reductive elimination can be the product-forming step in catalytic cycles for alkane functionalization. rutgers.eduacs.org The rate of reductive elimination is influenced by several factors, including the electron density at the metal center and steric bulk of the ligands. libretexts.org For instance, ligand dissociation from an octahedral complex can generate a more reactive five-coordinate intermediate that readily undergoes reductive elimination. wikipedia.orgumb.edu
Stereochemical Aspects in the Study of 1,1 Dichloro 2 Methylbutane
Chirality and Stereoisomerism of 1,1-Dichloro-2-methylbutane
Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. uomustansiriyah.edu.iq Molecules that exhibit chirality are known as chiral molecules, and this property often arises from the presence of a stereocenter, most commonly a carbon atom bonded to four different substituent groups. uomustansiriyah.edu.iqdocbrown.info
In the structure of this compound (CH₃CH₂CH(CH₃)CHCl₂), the carbon atom at the second position (C2) is bonded to four distinct groups:
A hydrogen atom (-H)
A methyl group (-CH₃)
An ethyl group (-CH₂CH₃)
A dichloromethyl group (-CHCl₂)
Due to this arrangement, the C2 carbon is a chiral center, rendering the entire molecule chiral. docbrown.infovaia.com As a result, this compound exists as a pair of stereoisomers that are mirror images of each other. These non-superimposable mirror-image isomers are called enantiomers. uomustansiriyah.edu.iq A mixture containing equal parts of both enantiomers is known as a racemic mixture and is optically inactive. uomustansiriyah.edu.iq
The two enantiomers are designated based on the Cahn-Ingold-Prelog (CIP) priority rules as (R)-1,1-dichloro-2-methylbutane and (S)-1,1-dichloro-2-methylbutane. Enantiomers share identical physical properties such as boiling point and density but differ in their interaction with plane-polarized light and their reactivity with other chiral substances.
Table 1: Stereoisomers of this compound
| Property | (R)-1,1-dichloro-2-methylbutane | (S)-1,1-dichloro-2-methylbutane |
|---|---|---|
| Chiral Center | C2 | C2 |
| Relationship | Enantiomers (Non-superimposable mirror images) | |
| Optical Activity | Optically active | Optically active (rotates plane-polarized light in the opposite direction to the R-isomer) |
Stereoselective Synthesis of Dihaloalkane Analogues
Stereoselective synthesis refers to a chemical reaction or reaction sequence that preferentially results in the formation of one stereoisomer over others. wikipedia.org Achieving such control is a central goal in modern organic synthesis, particularly for producing enantiomerically pure compounds. ethz.ch While specific methods for the stereoselective synthesis of this compound are not widely documented, principles can be drawn from the synthesis of analogous dihaloalkanes.
Key strategies for stereoselective synthesis include the use of a chiral pool (starting with an enantiopure material), chiral auxiliaries (a temporary chiral group that directs stereochemistry), and enantioselective catalysis (using a chiral catalyst). wikipedia.orgethz.ch
Research into the synthesis of polyhalogenated natural products provides relevant examples. For instance, diastereoselective dichlorination can be achieved where the geometry of an alkene starting material dictates the stereochemical outcome of the product. The chlorination of Z-alkenes can furnish anti-dichlorides, while E-alkenes can yield syn-diastereoisomers. jimcontent.com Furthermore, enantioselective synthesis of a dichloroalkane has been demonstrated through the chlorination of crotyl alcohol using a chiral titanium catalyst, showcasing how a catalyst can induce the formation of a specific enantiomer. jimcontent.com
Table 2: Examples of Stereoselective Synthesis Methods for Dihaloalkane Analogues
| Method | Substrate Type | Product Type | Stereochemical Control | Source |
|---|---|---|---|---|
| Catalytic Dichlorination | Alkene (E/Z isomers) | Vicinal Dichloride | Diastereoselective (produces syn/anti diastereomers) | jimcontent.com |
| Enantioselective Chlorination | Allylic Alcohol | Dichloroalkane | Enantioselective (produces one enantiomer preferentially) | jimcontent.com |
| Chiral Auxiliary | Achiral Substrate | Enantioenriched Product | Substrate-controlled diastereoselection | ethz.ch |
Diastereoselective and Enantioselective Transformations Involving Dichloroalkane Substrates
Dichloroalkanes, including gem-dichloroalkanes like this compound, are valuable substrates for a variety of chemical transformations. researchgate.netresearchgate.net When these reactions are conducted to favor a specific stereoisomeric product, they are termed diastereoselective or enantioselective.
A notable example of a diastereoselective transformation is the microbial dehalogenation of vicinal dichloroalkanes. The bacterium Dehalococcoides sp. strain DCA1 performs an anti-dichloroelimination reaction. asm.org Studies with 2,3-dichlorobutane (B1630595) showed that the meso stereoisomer was selectively converted to E-2-butene, whereas the chiral d- and l-enantiomers were both converted to Z-2-butene, demonstrating high diastereoselectivity based on the substrate's stereochemistry. asm.org
Enantioselective transformations using dichloroalkane substrates are often achieved with transition-metal catalysis.
Copper-Catalyzed Allenene Synthesis : Propargylic dichlorides can be converted into axially chiral chloroallenes with high enantiomeric excess (up to 96% ee) using a copper catalyst system with SimplePhos ligands. organic-chemistry.org This reaction demonstrates an effective method for creating axial chirality from a dichloroalkane precursor. organic-chemistry.org
Gold-Catalyzed Dechloroalkylation : A dinuclear gold catalyst enables the divergent radical transformation of gem-dichloroalkanes. researchgate.netresearchgate.net This methodology has been successfully applied to an enantioselective process, yielding trans-2,3-substituted indolines with high enantiomeric excesses (94-96% ee) from the reaction of gem-dichloroalkanes with alkenes. researchgate.netresearchgate.net This highlights the potential of using gem-dichloro substrates like this compound for complex, enantioselective C-C bond-forming reactions.
Table 3: Examples of Stereoselective Transformations with Dichloroalkane Substrates
| Transformation | Substrate | Catalyst/Reagent | Product | Stereoselectivity | Source |
|---|---|---|---|---|---|
| Dichloroelimination | Vicinal Dichloroalkane (e.g., 2,3-Dichlorobutane) | Dehalococcoides sp. strain DCA1 | Alkene | Diastereoselective | asm.org |
| Allene Synthesis | Propargylic Dichloride | Copper/SimplePhos Ligand | Axially Chiral Chloroallene | Enantioselective | organic-chemistry.org |
| Dechloroalkylation | Gem-dichloroalkane | Dinuclear Gold Complex (Photocatalysis) | Substituted Indoline | Enantioselective | researchgate.netresearchgate.net |
Computational and Theoretical Investigations of 1,1 Dichloro 2 Methylbutane
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of molecules like 1,1-dichloro-2-methylbutane. These computational methods, such as Density Functional Theory (DFT) and ab initio calculations, provide deep insights into the molecule's geometry, stability, and reactivity by solving the Schrödinger equation in an approximate manner. For a chiral molecule like this compound, these calculations are crucial for understanding its three-dimensional structure and the energetic landscape of its various conformations.
Conformational Analysis and Energetic Profiles
The presence of multiple single bonds in this compound allows for the existence of various spatial arrangements of its atoms, known as conformations or rotamers, which arise from rotation around these bonds. A comprehensive conformational analysis involves mapping the potential energy surface of the molecule to identify the most stable, low-energy conformers and the energy barriers that separate them.
Table 1: Hypothetical Relative Energies of this compound Conformers This table illustrates the kind of data generated from a conformational analysis, showing the relative energies of different stable conformations. The actual values for this compound would require specific computational studies.
| Conformer | Dihedral Angle (Cl-C1-C2-C3) | Relative Energy (kcal/mol) |
|---|---|---|
| Anti | 180° | 0.00 |
| Gauche (+) | +60° | 1.2 |
| Gauche (-) | -60° | 1.2 |
Bond Dissociation Energies and Stability Assessments
Bond Dissociation Energy (BDE) is a key descriptor of the strength of a chemical bond, representing the energy required to break a specific bond homolytically. Computational chemistry provides a powerful tool for calculating the BDEs of various bonds within a molecule like this compound. These calculations are vital for assessing the molecule's thermal stability and predicting its likely fragmentation pathways in chemical reactions or under energetic conditions.
The BDEs for the C-Cl, C-H, and C-C bonds in this compound can be computed. It is generally expected that the C-Cl bonds would be the weakest, making them the most likely to break first. The presence of two chlorine atoms on the same carbon atom (a geminal dihalide) influences the strength of the adjacent C-H and C-C bonds.
Table 2: Representative Bond Dissociation Energies (BDEs) for Bonds in Chlorinated Alkanes This table provides typical BDE values for bond types found in this compound, based on data from similar molecules. These values are essential for predicting chemical reactivity.
| Bond Type | Representative BDE (kcal/mol) |
|---|---|
| Primary C-H | ~98 |
| Secondary C-H | ~95 |
| Tertiary C-H | ~92 |
| C-Cl | ~81 |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for investigating the detailed pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reacting system, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states that connect them. This allows for a step-by-step understanding of the reaction mechanism.
Transition State Analysis and Prediction of Reaction Pathways
A transition state is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. The identification and characterization of transition state structures are central to understanding reaction mechanisms. Computational methods are used to locate these saddle points on the potential energy surface and to calculate their energies and geometries.
For this compound, potential reactions for computational study include nucleophilic substitution (SN1/SN2) and elimination (E1/E2) reactions. Transition state analysis would reveal the concerted or stepwise nature of these reactions, the stereochemical outcomes, and the factors that favor one pathway over another. For instance, in an E2 elimination reaction, calculations could predict the preferred regioselectivity (Zaitsev vs. Hofmann products).
Derivation of Kinetic and Thermodynamic Parameters from Theoretical Calculations
Beyond identifying the reaction pathway, computational modeling can provide quantitative data on the kinetics and thermodynamics of a reaction. By calculating the energies of reactants, transition states, and products, key parameters can be derived.
The activation energy (Ea) of a reaction, which is a primary determinant of the reaction rate, can be calculated from the energy difference between the reactants and the transition state. Thermodynamic parameters such as the enthalpy of reaction (ΔH) and the Gibbs free energy of reaction (ΔG) can be determined from the energy differences between the products and reactants. A negative ΔG indicates a spontaneous reaction. These calculated parameters are invaluable for predicting the feasibility and rate of chemical transformations involving this compound under various conditions.
Table 3: Hypothetical Kinetic and Thermodynamic Data for a Reaction of this compound This table illustrates the type of data that can be derived from computational studies of a reaction, such as a dehydrochlorination reaction. The values are representative and would need to be confirmed by specific calculations for this molecule.
| Parameter | Calculated Value |
|---|---|
| Activation Energy (Ea) | 25 kcal/mol |
| Enthalpy of Reaction (ΔH) | -15 kcal/mol |
Advanced Analytical Methodologies for Characterization and Mechanistic Studies of 1,1 Dichloro 2 Methylbutane
Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)
Spectroscopic methods are fundamental to determining the precise molecular structure of 1,1-dichloro-2-methylbutane. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools that provide complementary information about the carbon framework, the chemical environment of hydrogen atoms, and the compound's mass and fragmentation behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled in its ability to map the connectivity of atoms in a molecule. nmrdb.org For this compound, both ¹H and ¹³C NMR provide distinct signatures.
¹H NMR Spectroscopy : The proton NMR spectrum is predicted to show four unique signals corresponding to the four distinct proton environments in the molecule. The dichloromethyl proton (-CHCl₂) is expected to be the most deshielded, appearing furthest downfield (at a higher ppm value) due to the strong electron-withdrawing effect of the two chlorine atoms. The signals for the other protons on the butyl chain will appear further upfield, and their multiplicity (splitting pattern) will be determined by the number of adjacent protons, following the n+1 rule. docbrown.infouobasrah.edu.iq
¹³C NMR Spectroscopy : The ¹³C NMR spectrum is expected to display five distinct signals, one for each of the five carbon atoms in the molecule, as they all reside in unique chemical environments. docbrown.info The carbon atom bonded to the two chlorine atoms (C1) will be significantly shifted downfield (δ ≈ 80-100 ppm) compared to the other saturated carbons. The chemical shifts of the other four carbons provide information about their position relative to the halogenated center. sigmaaldrich.com
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. chemguide.co.uk When analyzing this compound, the mass spectrum exhibits several key features:
Molecular Ion Peak (M⁺) : The molecular ion peak would appear at an m/z corresponding to the molecule's mass (140.0159 Da). nih.gov A characteristic isotopic pattern for compounds containing two chlorine atoms will be observed. Due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, there will be three peaks: the M⁺ peak (containing two ³⁵Cl atoms), an M+2 peak (one ³⁵Cl and one ³⁷Cl), and an M+4 peak (two ³⁷Cl atoms), with an approximate intensity ratio of 9:6:1. docsity.com
Fragmentation Pattern : The energetic molecular ions are unstable and break apart into smaller, characteristic fragments. chemguide.co.uk Common fragmentation pathways for haloalkanes include the loss of a halogen radical (Cl•) or a hydrogen chloride molecule (HCl). The fragmentation of this compound would likely lead to the formation of various carbocations, with the relative abundance of fragment peaks indicating the stability of the ions formed. libretexts.org For instance, cleavage of a C-C bond can result in stable secondary carbocations. libretexts.org
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Feature | Predicted Observation |
|---|---|---|
| ¹H NMR | Chemical Environments | 4 distinct signals |
| Key Signal | -CHCl₂ proton significantly downfield (δ ≈ 5.5-6.5 ppm) | |
| ¹³C NMR | Chemical Environments | 5 distinct signals docbrown.info |
| Key Signal | C1 carbon (-CHCl₂) significantly downfield (δ ≈ 80-100 ppm) | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z ≈ 140, with M+2 and M+4 isotopic peaks |
| Isotope Ratio (M:M+2:M+4) | Approx. 9:6:1 | |
| Major Fragments | Loss of Cl• (m/z 105), loss of HCl, and subsequent alkyl fragments |
Chromatographic Separation and Detection Methods (e.g., Gas Chromatography-Mass Spectrometry)
Chromatographic techniques are essential for separating this compound from reaction mixtures, by-products, or environmental samples. Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is the premier method for the analysis of volatile chlorinated alkanes. lcms.czresearchgate.net
In GC-MS, the sample is vaporized and transported by an inert carrier gas through a long, thin capillary column. The separation is based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase (a coating on the inside of the column). The time it takes for a compound to travel through the column is known as its retention time, which is a characteristic property under specific conditions. For this compound, specific retention indices, such as the Kovats retention index, have been experimentally determined, which aids in its identification. nih.gov
Following separation by GC, the eluted compounds enter the mass spectrometer, which acts as a highly specific detector. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound that serves as a chemical fingerprint for identification. gcms.cz High-resolution mass spectrometry (HRMS) can further enhance specificity by providing highly accurate mass measurements, allowing for the determination of elemental composition. gcms.cz
Table 2: Gas Chromatography Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Kovats Retention Index (Semi-standard non-polar column) | 802, 806 | NIST Mass Spectrometry Data Center nih.gov |
Advanced Techniques for In Situ Reaction Monitoring and Kinetic Analysis
Understanding the mechanisms and rates of reactions involving this compound requires advanced analytical methods capable of monitoring reactions in real-time (in situ). Such studies are crucial for optimizing reaction conditions and elucidating complex mechanistic pathways, such as nucleophilic substitution and elimination reactions, which are characteristic of alkyl halides. unco.edulibretexts.org
In Situ Monitoring
Techniques such as flow NMR or probes that can be inserted directly into a reaction vessel (e.g., Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy, ATR-FTIR) allow chemists to observe the concentration of reactants, intermediates, and products as the reaction progresses without altering the system. This provides a dynamic picture of the chemical transformation, revealing the presence of transient intermediates that might be missed by conventional analysis of quenched reaction aliquots.
Kinetic Analysis
By tracking the change in concentration of this compound or its products over time, detailed kinetic profiles can be established. unco.edu This data allows for the determination of key kinetic parameters, including the reaction order and rate constant. For example, in a dehydrohalogenation reaction (an elimination reaction) promoted by a base, kinetic analysis can distinguish between different mechanisms: chemicalnote.com
E1 (Unimolecular Elimination) : A two-step process involving the formation of a carbocation intermediate. The rate-determining step is the formation of the carbocation, so the rate depends only on the concentration of the alkyl halide, resulting in first-order kinetics. libretexts.org
Distinguishing between these mechanisms is fundamental to understanding the reactivity of this compound and controlling the outcome of its chemical transformations. wolfram.comlibretexts.org
Table 3: Analytical Approaches for Mechanistic Studies
| Reaction Type | Analytical Goal | Applicable Technique |
|---|---|---|
| Nucleophilic Substitution (e.g., with OH⁻, RO⁻) | Determine reaction order (SN1 vs. SN2) | In Situ NMR, ATR-FTIR, Rapid-sampling GC-MS unco.edu |
| Elimination (e.g., with strong base) | Determine reaction order (E1 vs. E2) | In Situ NMR, ATR-FTIR, Rapid-sampling GC-MS chemicalnote.com |
| Identify product regioselectivity (e.g., Zaitsev vs. Hofmann products) | GC-MS, NMR of final product mixture wolfram.com |
Applications of 1,1 Dichloro 2 Methylbutane in Advanced Organic Synthesis
Role as a Synthetic Intermediate for the Construction of Complex Molecules
Geminal dichloroalkanes, such as 1,1-dichloro-2-methylbutane, are valuable precursors in the synthesis of more complex molecular architectures. pressbooks.pub Their utility stems from the reactivity of the dichloromethyl group, which can be transformed into a variety of other functional groups. The general synthetic importance of organohalogen compounds underscores the potential of this compound as a building block in multi-step syntheses. ontosight.ai
Although specific examples detailing the use of this compound as an intermediate are not readily found, the principles of organic synthesis suggest its applicability in constructing intricate carbon skeletons. pressbooks.pub The planning of a successful multi-step synthesis often relies on the strategic use of such functionalized starting materials. pressbooks.pub
Derivatization Pathways to Diverse Functionalized Organic Compounds
The two chlorine atoms on the same carbon in this compound offer a gateway to a range of functional group interconversions. While specific derivatization of this compound is not extensively documented, the reactivity of similar dichloroalkanes suggests several potential pathways.
One of the primary reactions of geminal dihalides is their conversion to carbonyl compounds. Hydrolysis of this compound, for instance, would be expected to yield 2-methylbutanal. This transformation provides a route from an alkane derivative to an aldehyde, a versatile functional group in organic synthesis.
Furthermore, nucleophilic substitution reactions could potentially be employed to replace the chlorine atoms with other functional groups. Depending on the nucleophile and reaction conditions, this could lead to the formation of various derivatives. However, the steric hindrance from the adjacent isopropyl group might influence the feasibility and outcome of such reactions.
A summary of potential derivatization reactions, based on the general reactivity of dichloroalkanes, is presented below.
| Starting Material | Reagent/Condition | Potential Product | Functional Group Transformation |
| This compound | H₂O, heat | 2-Methylbutanal | Dichloromethyl to Aldehyde |
| This compound | Strong Base (e.g., NaNH₂) | 1-Butyne, 2-methyl- | Dichloromethyl to Alkyne (via elimination) |
This table represents theoretical pathways based on the known chemistry of analogous compounds, as specific literature for this compound is not available.
Strategies for Carbon-Carbon Bond Formation Utilizing Dichloroalkane Substrates
A significant application of organohalides in organic synthesis is their participation in carbon-carbon bond-forming reactions. researchgate.net Dichloroalkanes can serve as precursors for carbenes or carbenoids, which are highly reactive species capable of undergoing reactions such as cyclopropanation.
For instance, treatment of a geminal dichloride with a strong base can lead to the formation of a carbene, which can then react with an alkene to form a cyclopropane (B1198618) ring. While no specific examples of this reaction with this compound are documented, this remains a plausible synthetic strategy.
Additionally, metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming C-C bonds. acs.org Although typically more reactive alkyl halides are used, advancements in catalysis could potentially allow for the participation of dichloroalkanes like this compound in such transformations. These reactions often involve the formation of an organometallic reagent which then reacts with an organic halide.
The table below outlines a general strategy for carbon-carbon bond formation using a dichloroalkane substrate.
| Reaction Type | Reagents | General Product |
| Cyclopropanation | Alkene, Strong Base | Substituted Cyclopropane |
| Grignard-type Reaction | Mg, then electrophile | Varied (e.g., alcohols, carboxylic acids) |
This table illustrates general strategies applicable to dichloroalkanes; specific studies on this compound are lacking.
Environmental Transformation and Fate of Chlorinated Alkanes Relevant to 1,1 Dichloro 2 Methylbutane
Photolytic Degradation Pathways in Aquatic and Atmospheric Systems
The photolytic degradation of chlorinated alkanes is a significant pathway for their removal from the environment, occurring in both aquatic and atmospheric systems. researchgate.net
In aquatic environments, the photochemical degradation of chlorinated paraffins can be influenced by the presence of substances like hydrogen peroxide and acetone, which can accelerate the process. researchgate.net For instance, studies on standard chlorinated paraffins have shown that their degradation is most efficient in a dilute acetone-water medium. researchgate.net The primary mechanism in sunlit surface waters often involves indirect photolysis, driven by photochemically produced reactive species such as hydroxyl radicals (•OH) and hydrated electrons (e⁻(aq)). chemrxiv.orgresearchgate.net The presence of dissolved organic matter can facilitate the production of these reactive intermediates. chemrxiv.orgresearchgate.net For short-chain chlorinated paraffins (SCCPs), it has been found that higher chlorine content leads to higher reaction rate constants with hydrated electrons and lower rates with hydroxyl radicals. chemrxiv.orgresearchgate.net For compounds with a chlorine to carbon ratio above approximately 0.6, degradation by hydrated electrons becomes more significant than by hydroxyl radicals. researchgate.net
In the atmosphere, the dominant degradation pathway for volatile organic compounds like chlorinated alkanes is through gas-phase oxidation by photochemically generated hydroxyl radicals. epa.govcdc.gov The atmospheric half-life for medium-chain chlorinated paraffins (MCCPs) is estimated to be between 1 to 2 days, based on their reaction with atmospheric hydroxyl radicals. epa.gov For 1,1-dichloroethene, a related chlorinated compound, the atmospheric half-life is calculated to be around 1.5 days due to this reaction. cdc.gov Given its volatile nature, 1,1-dichloro-2-methylbutane is expected to readily partition to the atmosphere where it will undergo similar degradation processes.
| Factor | Influence on Degradation | References |
| Aquatic Systems | ||
| Dissolved Organic Matter | Source of reactive intermediates (•OH, e⁻(aq)) | chemrxiv.org, researchgate.net |
| Hydrogen Peroxide | Accelerates degradation | researchgate.net |
| Chlorine Content | Higher content increases reactivity with e⁻(aq) | chemrxiv.org, researchgate.net |
| Atmospheric Systems | ||
| Hydroxyl Radicals (•OH) | Primary oxidant for gas-phase degradation | epa.gov, cdc.gov |
Hydrolytic Stability and Chemical Transformation Mechanisms in Aqueous Environments
Hydrolysis is a chemical transformation process that can contribute to the degradation of chlorinated alkanes in aqueous environments. The rate of hydrolysis is dependent on factors such as the chemical's structure, pH, and temperature. ecetoc.org For alkyl halides, the substitution of a chlorine atom with a hydroxyl group from water can occur. askiitians.com
The structure of this compound, with two chlorine atoms on the primary carbon, suggests it would be susceptible to hydrolysis, although likely at a slow rate under typical environmental conditions. The hydrolysis of gem-dihalides, such as the 1,1-dichloro configuration, typically proceeds to form aldehydes or ketones. In the case of 2,2-dichloro-3-methylbutane, hydrolysis leads to the formation of 3-methyl butane-2,3-diol, indicating that the replacement of chlorine atoms with hydroxyl groups is a key transformation pathway. askiitians.com While abiotic degradation processes like hydrolysis are not considered significant dissipation pathways for more complex medium-chain chlorinated paraffins (MCCPs), they may be more relevant for smaller, less chlorinated molecules.
Biodegradation Processes under Aerobic and Anaerobic Conditions
Biodegradation is a crucial process in the environmental fate of chlorinated alkanes, with both aerobic and anaerobic pathways contributing to their transformation. researchgate.net
Under aerobic conditions, microorganisms can utilize chlorinated alkanes as a carbon source. mdpi.com The degradation process often involves enzymes like monooxygenases and dehalogenases. researchgate.net For instance, some bacterial strains can degrade short-chain chlorinated paraffins (SCCPs) through the cleavage of the C-Cl bond, followed by the breaking of the C-C bond, leading to the formation of smaller alkanes. mdpi.com The efficiency of aerobic biodegradation can be influenced by factors such as dissolved oxygen levels. mdpi.com However, the biodegradability of chlorinated alkanes generally decreases with increasing chlorine content and chain length. epa.govcanada.ca
Anaerobic biodegradation is also a significant pathway, particularly for more highly chlorinated compounds. rsc.org Under anaerobic conditions, chlorinated alkanes can undergo reductive dechlorination, where the chlorinated compound acts as an electron acceptor. rsc.org This process has been observed for various chlorinated hydrocarbons. While little to no mineralization of certain chlorinated paraffins was observed under anaerobic conditions in sediment studies, the potential for biotransformation exists. europa.eu For instance, some Clostridium species have been shown to degrade chlorinated compounds anaerobically. tandfonline.com
| Condition | Primary Mechanism | Key Microorganisms/Enzymes | Influencing Factors | References |
| Aerobic | Oxidative degradation, C-Cl and C-C bond cleavage | Rhodococcus sp., Pseudomonas sp., Monooxygenases, Dehalogenases | Dissolved oxygen, chlorine content, chain length | canada.ca, mdpi.com, epa.gov, researchgate.net |
| Anaerobic | Reductive dechlorination | Clostridium sp. | Presence of electron donors, redox potential | tandfonline.com, rsc.org |
Environmental Transport and Partitioning Behavior in Various Compartments (e.g., volatilization from soil and water)
The environmental transport and partitioning of this compound are dictated by its physicochemical properties, such as its volatility, water solubility, and affinity for organic matter. Chlorinated alkanes are known to partition between air, water, soil, and sediment. canada.ca
The partitioning behavior can be predicted using coefficients like the octanol-water partition coefficient (log Kow) and the organic carbon-water (B12546825) partition coefficient (log Koc). canada.ca Chlorinated alkanes with high log Kow values are hydrophobic and tend to sorb to organic matter in soil and sediment. For instance, medium-chain chlorinated paraffins (MCCPs) have high estimated log Koc values, indicating strong partitioning from water to soil and sediment.
Volatilization from water and soil surfaces is a significant transport pathway for volatile organic compounds. epa.gov The rate of volatilization is influenced by the compound's Henry's Law constant, which relates its concentration in water to its partial pressure in the air. researchgate.net Given that this compound is a volatile compound, it is expected to have a tendency to volatilize from water and moist soil into the atmosphere. ontosight.ai This process is a key mechanism for the long-range atmospheric transport of some chlorinated alkanes. canada.ca While more complex chlorinated paraffins may have low volatility, smaller chlorinated alkanes are generally more volatile.
| Property | Significance for Environmental Fate | General Trends for Chlorinated Alkanes | References |
| Volatility | Governs partitioning into the atmosphere | Generally decreases with increasing chain length and chlorination. | , ontosight.ai |
| Water Solubility | Affects transport in aquatic systems and bioavailability | Generally low and decreases with increasing chain length. | canada.ca |
| Octanol-Water Partition Coefficient (log Kow) | Indicates potential for bioaccumulation and sorption to organic matter | Increases with increasing chain length and chlorination. | , canada.ca |
| Organic Carbon-Water Partition Coefficient (log Koc) | Predicts partitioning between water and soil/sediment organic carbon | High values indicate strong sorption to soil and sediment. | , canada.ca |
Q & A
Q. Table 1: Reaction Parameters
| Parameter | Value/Description |
|---|---|
| Starting Alcohol | 2-methyl-2-butanol |
| Acid Concentration | 12M HCl |
| Temperature | Room temperature (25°C) |
| Key Mechanism | SN1 (carbocation formation) |
Basic: What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
Structural characterization relies on:
Infrared (IR) Spectroscopy : Identifies C-Cl stretches (550-850 cm⁻¹) and C-H bending modes in the alkyl chain.
Raman Spectroscopy : Resolves symmetric Cl-C-Cl vibrations and backbone conformations.
Refractive Index & Boiling Point : Physical properties (e.g., boiling point ~100–110°C) corroborate purity .
Q. Table 2: Key Spectral Data
| Property | Value |
|---|---|
| Boiling Point | ~108°C (reported) |
| Refractive Index (nD20) | 1.42–1.44 |
| Density (g/mL) | 1.05–1.10 |
Basic: What are the safety considerations when handling this compound?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of volatile vapors.
- PPE : Wear nitrile gloves, goggles, and lab coats.
- Waste Disposal : Collect halogenated waste in designated containers; avoid aqueous discharge .
Advanced: How can reaction conditions be optimized to improve the yield of this compound in SN1 reactions?
Methodological Answer:
Optimization strategies include:
Acid Strength : Higher HCl concentration (≥12M) stabilizes the carbocation intermediate.
Temperature Control : Mild heating (40–50°C) accelerates reaction without promoting side reactions.
Solvent Choice : Polar aprotic solvents (e.g., dichloromethane) enhance ion pair separation.
Purification : Fractional distillation under reduced pressure minimizes thermal decomposition .
Advanced: How do researchers resolve spectral data contradictions when analyzing structural isomers of halogenated alkanes?
Methodological Answer:
Contradictions arise from overlapping peaks (e.g., C-Cl stretches in isomers). Resolution methods:
Cross-Validation : Combine IR, Raman, and NMR to distinguish substitution patterns.
Computational Modeling : Compare experimental spectra with DFT-calculated vibrational modes.
Isotopic Labeling : Use deuterated analogs to isolate specific vibrational bands .
Advanced: What methodologies are employed to assess the environmental persistence of this compound in ecological studies?
Methodological Answer:
Hydrolysis Studies : Measure degradation rates in aqueous buffers at varying pH (e.g., pH 5–9).
Photolysis Experiments : Expose to UV light to simulate sunlight-driven breakdown.
GC-MS Analysis : Quantify residual compound and byproducts (e.g., chlorinated acids) .
Q. Table 3: Environmental Degradation Parameters
| Condition | Half-Life Estimate |
|---|---|
| Aqueous Hydrolysis (pH 7) | ~30 days |
| UV Photolysis | ~10–15 days |
Advanced: What mechanistic studies explain the regioselectivity in the formation of this compound from alkene hydrochlorination?
Methodological Answer:
Regioselectivity follows Markovnikov's rule , favoring carbocation stability:
Intermediate Stability : Protonation of 2-methylbut-2-ene forms a tertiary carbocation.
Chloride Attack : Cl⁻ nucleophiles attack the carbocation at the more substituted carbon.
Steric Effects : Bulky substituents (e.g., methyl groups) direct addition away from crowded sites .
Q. Table 4: Mechanistic Insights
| Factor | Influence on Selectivity |
|---|---|
| Carbocation Stability | Tertiary > Secondary |
| Solvent Polarity | Stabilizes ionic intermediates |
| Temperature | Higher temps favor carbocation rearrangement |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
